6-Amino-2,4-di-tert-butylphenyl methyl carbonate-d9
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Overview
Description
6-Amino-2,4-di-tert-butylphenyl methyl carbonate-d9 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-Amino-2,4-di-tert-butylphenyl methyl carbonate-d9 involves several steps. One common method includes the reaction of 6-amino-2,4-di-tert-butylphenol with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Amino-2,4-di-tert-butylphenyl methyl carbonate-d9 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the formation of different derivatives.
Scientific Research Applications
6-Amino-2,4-di-tert-butylphenyl methyl carbonate-d9 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-2,4-di-tert-butylphenyl methyl carbonate-d9 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
6-Amino-2,4-di-tert-butylphenyl methyl carbonate-d9 can be compared with other similar compounds such as:
2,4-Di-tert-butylphenol: Known for its antioxidant properties.
6-Amino-2,4-di-tert-butylphenol: A precursor in the synthesis of the methyl carbonate derivative.
Methyl 2,4-di-tert-butylphenyl carbonate: Used in similar applications but lacks the amino group, making it less versatile
These comparisons highlight the uniqueness of this compound, particularly its deuterated form, which provides additional stability and distinct properties for research applications.
Properties
Molecular Formula |
C16H25NO3 |
---|---|
Molecular Weight |
288.43 g/mol |
IUPAC Name |
[2-amino-4-tert-butyl-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenyl] methyl carbonate |
InChI |
InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(12(17)9-10)20-14(18)19-7/h8-9H,17H2,1-7H3/i4D3,5D3,6D3 |
InChI Key |
XARRSTWPEFWHDE-ASMGOKTBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(C(=CC(=C1)C(C)(C)C)N)OC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N)OC(=O)OC)C(C)(C)C |
Origin of Product |
United States |
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